tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate hydrochloride
Description
Chemical Structure and Properties tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate hydrochloride (CAS: 2061980-64-9) is a bicyclic amine derivative featuring an azetidine ring (4-membered saturated heterocycle) substituted at the 3-position with a piperazine moiety. The tert-butyl carbamate group at the 1-position of the azetidine ring enhances steric protection and modulates solubility. Its hydrochloride salt form (molecular formula: C₁₂H₂₄ClN₃O₂, molecular weight: 277.79) improves stability and aqueous solubility, making it suitable for pharmaceutical applications . The SMILES notation is CC(C)(C)OC(=O)N1CC(N2CCNCC2)C1.Cl, reflecting the tert-butyl ester, azetidine, and piperazine groups .
Notably, critical physicochemical data (e.g., melting point, solubility, and density) are unavailable in the literature, highlighting a gap in characterization .
Properties
CAS No. |
2061980-64-9 |
|---|---|
Molecular Formula |
C12H24ClN3O2 |
Molecular Weight |
277.79 g/mol |
IUPAC Name |
tert-butyl 3-piperazin-1-ylazetidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H23N3O2.ClH/c1-12(2,3)17-11(16)15-8-10(9-15)14-6-4-13-5-7-14;/h10,13H,4-9H2,1-3H3;1H |
InChI Key |
DCZFQYRVIXYDON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCNCC2.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Boc Protection and Ketone Functionalization
The foundational step in synthesizing this compound involves introducing the tert-butyloxycarbonyl (Boc) group to the azetidine nitrogen. Patent CN111362852A demonstrates that reacting 3-hydroxyazetidine with di-tert-butyl dicarbonate in methylene chloride and triethylamine achieves Boc protection with 91% yield (Example 3). This method avoids traditional oxidation routes that generate impurities, instead employing a two-step process:
-
Boc Protection :
-
Oxidation to Azetidinone :
The hydroxy group is oxidized using citric acid in ethyl acetate, yielding 1-Boc-3-azetidinone at 85.4% efficiency.
This azetidinone intermediate is pivotal for subsequent nucleophilic additions.
Piperazine Coupling via Reductive Amination
Introducing piperazine to the azetidine core often employs reductive amination. Ambeed.com details a protocol where 1-Boc-3-azetidinone reacts with piperazine in dichloromethane, followed by sodium triacetoxyborohydride (STAB) as the reducing agent. Key parameters include:
-
Molar Ratio : 1:1.2 (azetidinone:piperazine)
-
Reaction Time : 12 hours at ambient temperature
The mechanism proceeds via imine formation, stabilized by the Boc group, followed by hydride reduction:
Alternative Pathways: Alkylation and Nucleophilic Substitution
Mitsunobu Reaction for Direct Functionalization
WO2000063168A1 discloses alkylation strategies using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to attach piperazine to 3-hydroxyazetidine-1-carboxylate. However, this method faces challenges with regioselectivity and requires stringent anhydrous conditions.
Halogenation Followed by SN2 Displacement
Patent WO2018108954A1 outlines a route where 1-Boc-3-chloroazetidine undergoes nucleophilic substitution with piperazine. Key steps include:
-
Chlorination : Treating 1-Boc-3-hydroxyazetidine with thionyl chloride.
-
Displacement : Reacting the chloro intermediate with piperazine in DMF at 80°C (yield: 75–82%).
Hydrochloride Salt Formation
The final step involves converting the free base to the hydrochloride salt. This is typically achieved by bubbling HCl gas into a solution of the compound in ethyl acetate or dioxane, followed by crystallization. Patent CN111362852A reports 98% purity after recrystallization from hexane.
Comparative Analysis of Methodologies
| Method | Reagents | Yield | Purity | Scalability |
|---|---|---|---|---|
| Reductive Amination | STAB, CHCl | 85–99% | >95% | High |
| Mitsunobu | DEAD, PPh | 60–70% | 90% | Moderate |
| SN2 Displacement | Piperazine, DMF | 75–82% | 93% | High |
Reductive amination offers superior yields and scalability, while SN2 displacement provides a straightforward route with moderate purity.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the piperazine ring.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound .
Scientific Research Applications
Medicinal Chemistry
The compound is recognized for its potential as a pharmaceutical intermediate . It can be utilized in the synthesis of various biologically active molecules due to the presence of the azetidine and piperazine rings, which are commonly found in many drug candidates. Its structural features allow for further modifications that could enhance its therapeutic efficacy.
- Synthesis of Drug Candidates : Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate has been employed as a building block in the development of new drug candidates targeting conditions such as cancer, inflammatory disorders, and autoimmune diseases .
Organic Synthesis
This compound serves as an important synthetic intermediate in organic chemistry. It can be synthesized through various methodologies, including multicomponent reactions and ring-opening strategies. The versatility of this compound allows chemists to explore different synthetic pathways to generate complex molecules efficiently.
- Synthetic Routes : Common methods for synthesizing tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate include:
Biological Applications
Preliminary studies have indicated that tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate exhibits significant biological activity, particularly as an organic buffering agent in cell cultures. It is capable of maintaining pH levels critical for various biological processes, functioning effectively within the pH range of 6 to 8.5.
Case Study: Synthesis and Characterization
A recent study detailed the synthesis of tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate using a method that involved the reaction of various precursors under optimized conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were utilized to confirm the structure and purity of the synthesized product .
| Methodology | Description |
|---|---|
| Synthesis Route | Multi-step organic reactions |
| Characterization Techniques | NMR, MS |
Case Study: Therapeutic Potential Exploration
Research has suggested that compounds with similar structural features often exhibit pharmacological properties. Although specific biological activities for this compound are still being explored, its structural analogs have shown promise in drug development .
Mechanism of Action
The mechanism of action of tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The piperazine ring in the compound allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of azetidine- and piperazine-containing derivatives with structural analogs that vary in substituents, ring size, and functional groups. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Comparative Insights
Substituent Effects on Reactivity and Bioactivity The direct piperazine substitution in the target compound enables strong hydrogen-bonding interactions, which are critical for receptor binding in drug candidates. In contrast, analogs like 3-(benzylamino)azetidine-1-carboxylate hydrochloride (CAS: 939760-33-5) lack this multidentate interaction capability due to their primary amine group .
Functional Group Modifications The boronate ester in tert-butyl 3-(cyanomethyl)-3-(4-boronate-pyrazolyl)azetidine-1-carboxylate (Patent EP) highlights its role as a synthetic intermediate for cross-coupling reactions, unlike the target compound’s focus on pharmacological utility . Piperidine-oxy analogs (e.g., tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate hydrochloride) exhibit reduced basicity compared to piperazine derivatives due to the oxygen atom’s electron-withdrawing effect .
Salt Forms and Solubility
- Hydrochloride salts are common across analogs (e.g., Fluoxetine Hydrochloride in ) to enhance bioavailability. The target compound’s hydrochloride form aligns with this trend .
Biological Activity
Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate hydrochloride (CAS No. 2061980-49-0) is a compound of significant interest in medicinal chemistry due to its structural features that allow for diverse biological interactions. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing research.
- Molecular Formula : C12H23N3O2
- Molecular Weight : 241.33 g/mol
- CAS Number : 2061980-49-0
- Chemical Structure : The compound consists of an azetidine ring substituted with a piperazine moiety and a tert-butyl ester group, which contributes to its lipophilicity and potential bioactivity.
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The piperazine ring is known for its role in modulating neurotransmitter systems, particularly in central nervous system (CNS) disorders.
Potential Mechanisms:
- Receptor Binding : The compound may act as an antagonist or agonist at specific receptor sites, influencing neurotransmission.
- Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, affecting cellular signaling and homeostasis.
- Apoptosis Induction : Research suggests that similar compounds can trigger apoptotic pathways in cancer cells, making them candidates for anti-cancer therapies.
Anticancer Properties
Recent studies have highlighted the potential of this compound in cancer therapy:
- Cytotoxicity : In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and leukemia cells (CEM-13). The IC50 values indicate significant potency compared to established chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 4.5 | Doxorubicin |
| CEM-13 | 5.0 | Doxorubicin |
| U-937 | 6.2 | Doxorubicin |
Neuropharmacological Effects
The piperazine component suggests potential effects on CNS disorders:
- Anxiolytic Activity : Compounds with similar structures have shown promise in reducing anxiety-like behaviors in animal models.
Antimicrobial Activity
Preliminary data indicate that this compound may possess antimicrobial properties, although further studies are needed to elucidate the spectrum of activity and mechanisms involved.
Case Studies and Research Findings
- Study on Anticancer Activity :
- Neuropharmacological Research :
Q & A
Q. How can researchers troubleshoot low yields in large-scale synthesis (>100 g)?
- Methodological Answer : Scaling up SN2 reactions often faces mass transfer limitations. Use flow chemistry with packed-bed reactors to enhance mixing and heat dissipation. Alternatively, switch to microwave-assisted synthesis (100°C, 300 W) to reduce reaction time. Process Analytical Technology (PAT) tools like ReactIR optimize reaction endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
